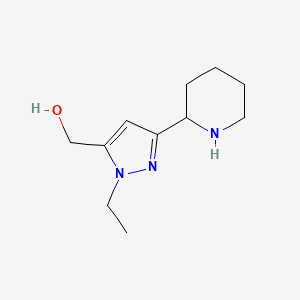

(1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

描述

属性

IUPAC Name |

(2-ethyl-5-piperidin-2-ylpyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O/c1-2-14-9(8-15)7-11(13-14)10-5-3-4-6-12-10/h7,10,12,15H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCXMDNPJMETRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2CCCCN2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical and chemical properties of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

An In-depth Technical Guide to the Physical and Chemical Properties of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

Introduction

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant majority of approved drugs featuring at least one such ring system.[1][2] Among these, pyrazole and piperidine scaffolds are particularly prominent due to their versatile chemical properties and their ability to engage in specific interactions with biological targets.[3][4] This guide provides a comprehensive technical overview of the physical and chemical properties of a specific bifunctional molecule, (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol.

This compound synergistically combines the structural features of a substituted pyrazole—an aromatic five-membered heterocycle with two adjacent nitrogen atoms—and a piperidine ring, a saturated six-membered heterocycle.[5][6] The presence of a primary alcohol function further enhances its chemical utility. This unique combination of a hydrogen bond donor (NH of piperidine, OH of methanol), hydrogen bond acceptors (N atoms of pyrazole and piperidine), and a flexible aliphatic ring attached to a planar aromatic system makes it a molecule of significant interest for researchers in drug discovery and development.

Given that this specific molecule is not extensively documented in public literature, this guide will synthesize information from closely related analogues and fundamental chemical principles to provide a robust predictive profile. Every section is designed to offer not just data, but also the underlying scientific rationale, empowering researchers to anticipate its behavior and design experimental protocols effectively.

Molecular Structure and Nomenclature

The foundational step in characterizing any molecule is to define its structure and key identifiers.

-

IUPAC Name: (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

-

Molecular Formula: C₁₁H₁₉N₃O

-

Molecular Weight: 209.29 g/mol

-

CAS Number: Not assigned in major databases as of this writing. Researchers should consider assigning a proprietary registry number for internal tracking.

Caption: 2D structure of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The table below summarizes the predicted properties for our target molecule, derived from the analysis of its constituent fragments.

| Property | Predicted Value / Observation | Rationale and Scientific Context |

| Physical Form | Likely a solid or viscous oil at room temperature. | Similar N-substituted pyrazole-methanol derivatives are reported as solids.[7] The high molecular weight and potential for hydrogen bonding would favor a condensed phase. |

| Melting Point | To be determined experimentally. | Highly dependent on crystal packing and intermolecular forces. A differential scanning calorimetry (DSC) experiment is the standard method for determination. |

| Boiling Point | High; likely decomposes before boiling at atmospheric pressure. | The presence of multiple polar functional groups (NH, OH) leads to strong intermolecular hydrogen bonding, significantly raising the boiling point. |

| pKa (Basic) | pKa₁ ≈ 11.1 (Piperidine NH)pKa₂ ≈ 2.5 (Pyrazole N2) | The piperidine nitrogen is a typical secondary amine, with a pKa for its conjugate acid around 11.1, making it a strong base.[5] The pyrazole ring is significantly less basic due to the inductive effect of the adjacent nitrogen and the aromatic nature of the ring, with a pKa of ~2.5.[2] Protonation will occur preferentially at the piperidine nitrogen. |

| pKa (Acidic) | pKa ≈ 16-18 (Methanol OH) | The hydroxyl group is weakly acidic, comparable to other primary alcohols. |

| Water Solubility | Moderately soluble. | The molecule has both polar groups (piperidine, methanol) capable of hydrogen bonding with water and non-polar fragments (ethyl group, hydrocarbon backbone). Solubility is expected to be pH-dependent, increasing significantly at acidic pH due to the formation of the highly soluble piperidinium salt. Piperidine itself is miscible with water. |

| Solubility in Organic Solvents | Soluble in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF). Limited solubility in non-polar solvents (e.g., hexane). | "Like dissolves like." The polarity of the molecule makes it amenable to dissolution in polar solvents. Pyrazoles are generally soluble in methanol and chloroform.[8] |

| LogP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 (Predicted) | This value reflects a balance between the hydrophilic piperidine and methanol groups and the lipophilic pyrazole ring, ethyl group, and hydrocarbon backbone. This balance is often a key attribute for oral bioavailability.[9] |

Spectroscopic Analysis and Structural Elucidation

Accurate characterization is paramount for confirming the identity and purity of a synthesized compound.[1] The following sections detail the predicted spectroscopic data for (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol.

¹H NMR Spectroscopy

Proton NMR is one of the most powerful tools for structural confirmation. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ or DMSO-d₆ are as follows:

| Proton(s) | Predicted δ (ppm) | Multiplicity | Rationale |

| Pyrazole H-4 | ~6.1-6.3 | Singlet (s) | The single proton on the pyrazole ring is in a distinct electronic environment. Similar pyrazole protons appear in this region.[10] |

| Methanol -CH₂- | ~4.6-4.8 | Singlet (s) or Doublet (d) | The methylene protons adjacent to the pyrazole ring and the hydroxyl group. May show coupling to the OH proton depending on the solvent and concentration. |

| Ethyl -CH₂- | ~4.1-4.3 | Quartet (q) | These protons are on the carbon attached to a pyrazole nitrogen and are coupled to the methyl protons. |

| Piperidine H-2 | ~3.0-3.3 | Multiplet (m) | The proton at the point of attachment to the pyrazole ring, deshielded by both the ring and the adjacent piperidine nitrogen. |

| Piperidine eq/ax H | ~1.5-3.0 | Multiplet (m) | A complex region of overlapping signals from the remaining 10 protons on the piperidine ring. |

| Ethyl -CH₃ | ~1.4-1.6 | Triplet (t) | The terminal methyl group of the ethyl substituent, coupled to the adjacent methylene group. |

| Piperidine -NH | Variable | Broad Singlet (br s) | The chemical shift is highly dependent on solvent, concentration, and temperature. |

| Methanol -OH | Variable | Broad Singlet (br s) or Triplet (t) | The chemical shift is variable and depends on hydrogen bonding. May couple to the adjacent CH₂ group. |

¹³C NMR Spectroscopy

Carbon NMR provides complementary information about the carbon skeleton of the molecule.

| Carbon(s) | Predicted δ (ppm) | Rationale |

| Pyrazole C-3 & C-5 | ~145-155 | The two carbons of the pyrazole ring attached to nitrogen atoms and substituents are the most downfield. |

| Pyrazole C-4 | ~105-110 | The CH carbon of the pyrazole ring, typically appearing around this region.[11] |

| Methanol -CH₂OH | ~55-60 | A typical chemical shift for a primary alcohol's carbon. |

| Piperidine C-2 | ~58-62 | The carbon atom linking the piperidine and pyrazole rings. |

| Piperidine C-3, C-4, C-5, C-6 | ~20-50 | The remaining methylene carbons of the piperidine ring. |

| Ethyl -CH₂- | ~45-50 | The methylene carbon attached to the pyrazole nitrogen. |

| Ethyl -CH₃ | ~14-16 | The terminal methyl carbon of the ethyl group. |

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and obtaining structural information through fragmentation analysis.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is the method of choice due to the basic nature of the piperidine and pyrazole nitrogens, which are readily protonated.

-

Expected Precursor Ion: [M+H]⁺ = m/z 210.3

-

Predicted Fragmentation Pattern: Tandem MS (MS/MS) of the precursor ion would likely reveal characteristic fragmentation pathways. The robustness of the pyrazole ring means fragmentation will likely initiate at the substituents.[12]

-

Loss of H₂O: Neutral loss of water from the methanol group (m/z 18) is a common fragmentation for alcohols.

-

Piperidine Ring Opening: α-cleavage next to the piperidine nitrogen is a dominant fragmentation pathway for piperidine derivatives, leading to the formation of stable iminium ions.[13]

-

Loss of Ethyl Group: Cleavage of the N-ethyl bond on the pyrazole ring could lead to the loss of an ethene molecule (m/z 28).

-

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Methanol -OH |

| 3350-3250 (sharp) | N-H stretch | Piperidine -NH |

| 3000-2850 | C-H stretch | Aliphatic (ethyl, piperidine) |

| ~1600-1450 | C=N, C=C stretch | Pyrazole ring |

| ~1050 | C-O stretch | Primary alcohol |

Synthesis and Characterization Workflow

A robust and reproducible synthesis is the first step in any research endeavor. While a specific synthesis for (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol is not published, a plausible and logical route can be designed based on established heterocyclic chemistry. The most common method for constructing pyrazole rings involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[14][15]

Proposed Synthetic Pathway

A logical approach would involve the synthesis of a piperidine-containing β-ketoester, followed by cyclization with ethylhydrazine.

Caption: Proposed synthetic workflow for the target molecule.

Protocol:

-

β-Ketoester Synthesis: React N-Boc-piperidine-2-carboxylic acid with Meldrum's acid in the presence of coupling agents like EDC and DMAP. The resulting adduct is then refluxed in methanol to yield the desired β-ketoester.[14]

-

Pyrazole Cyclization: Condense the β-ketoester with ethylhydrazine in a suitable solvent such as ethanol. This reaction typically proceeds at room temperature or with gentle heating to form the N-Boc protected pyrazole intermediate.

-

Ester Reduction: Reduce the methyl ester on the pyrazole ring to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., THF).

-

Boc Deprotection: Remove the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield the final target compound.

Characterization Workflow

Post-synthesis, a rigorous characterization protocol is essential to confirm the structure and assess the purity of the final compound.

Caption: Standard workflow for purification and characterization.

Conclusion

(1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol is a fascinating molecule that merges the key structural features of two pharmacologically significant heterocycles. While specific experimental data for this compound is sparse, this guide has provided a detailed, predictive analysis of its core physical and chemical properties based on established principles and data from analogous structures. The insights into its basicity, solubility, reactivity, and spectroscopic signatures offer a solid foundation for researchers. The proposed synthetic and characterization workflows provide a practical starting point for its preparation and validation in a laboratory setting. As the quest for novel therapeutics continues, a thorough understanding of such unique molecular architectures is indispensable for the rational design of the next generation of drugs.

References

-

Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from Ataman Kimya website.

-

Grokipedia. (n.d.). Piperidine. Retrieved from Grokipedia website.[5]

-

ManTech Publications. (2025, May 15). Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. Journal of Pharmaceutical Chemistry and Drug Formulation.[1]

-

Academia.edu. (n.d.). A Comprehensive Review on Pyrazole and It's Pharmacological Properties.[8]

-

American Chemical Society. (2025, May 28). N-Heterocyclic Olefins of Pyrazole and Indazole.[16]

-

Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 366.[17]

-

Bioorganic & Medicinal Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.[2]

-

Sigma-Aldrich. (n.d.). (1-Methyl-1H-pyrazol-5-yl)methanol. Retrieved from Sigma-Aldrich website.[7]

-

Journal of Pharmaceutical and BioSciences. (n.d.). A review on Pyrazole derivatives of pharmacological potential.[6]

-

MDPI. (2024, January 18). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.[18]

-

SciSpace. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.[19]

-

ChemicalBook. (n.d.). Piperidine CAS#: 110-89-4. Retrieved from ChemicalBook website.[20]

-

Zaporizhzhia State Medical University. (2021, May 27). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY.[21]

-

ChemicalBook. (n.d.). Pyrazole CAS#: 288-13-1. Retrieved from ChemicalBook website.[22]

-

Benchchem. (2025). Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers.[23]

-

National Center for Biotechnology Information. (2019, July 30). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics.[24]

-

Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation.[25]

-

Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.[10]

-

Guidechem. (n.d.). (1-ethyl-1H-pyrazol-5-yl)Methanol (CAS No. 1007488-29-0) SDS. Retrieved from Guidechem website.[26]

-

IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.[12]

-

ACS Publications. (2017, July 18). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry.[27]

-

ResearchGate. (n.d.). Representative 2‐substituted piperidine‐containing pharmaceuticals.[28]

-

Benchchem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.[13]

-

Journal of Medicinal and Pharmaceutical Chemistry Research. (2023, July 15). Synthesis and characterization of some new heterocyclic compounds (hydroqinazoline and thiazinone) prepared from Schiff bases derived from flucytosine drug and study of biological activity.[29]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines.[30]

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[3]

-

Wikipedia. (n.d.). Piperidine. Retrieved from Wikipedia.[31]

-

International Journal of Novel Research and Development. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.[4]

-

PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.[32]

-

Royal Society of Chemistry. (n.d.). Amphiphile catalysed selective synthesis of 4-Amino alkylated- 1H-pyrazol-5-ol via Mannich-aromatization prefer over Knoevenagel-Michael type reaction in water.[11]

-

NextSDS. (n.d.). (1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-METHANOL. Retrieved from NextSDS website.[33]

-

Arkivoc. (n.d.). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.[34]

-

SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.[35]

-

Thieme Connect. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design.[36]

-

Experimental Procedures. (n.d.). In silico modeling and structure-based design of Ptpn2 inhibitors.[37]

-

Arabian Journal of Chemistry. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach.[9]

-

MDPI. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.[14]

-

ResearchGate. (2021, June 19). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.[15]

Sources

- 1. admin.mantechpublications.com [admin.mantechpublications.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijnrd.org [ijnrd.org]

- 5. Piperidine â Grokipedia [grokipedia.com]

- 6. jpbs-online.com [jpbs-online.com]

- 7. (1-Methyl-1H-pyrazol-5-yl)methanol | 84547-61-5 [sigmaaldrich.cn]

- 8. (PDF) A Comprehensive Review on Pyrazole and It's Pharmacological Properties [academia.edu]

- 9. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 10. connectjournals.com [connectjournals.com]

- 11. rsc.org [rsc.org]

- 12. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds [mdpi.com]

- 19. scispace.com [scispace.com]

- 20. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]

- 21. dspace.mphu.edu.ua [dspace.mphu.edu.ua]

- 22. Pyrazole CAS#: 288-13-1 [m.chemicalbook.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 25. visnav.in [visnav.in]

- 26. Page loading... [guidechem.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

- 29. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 30. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Piperidine - Wikipedia [en.wikipedia.org]

- 32. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. nextsds.com [nextsds.com]

- 34. arkat-usa.org [arkat-usa.org]

- 35. scielo.br [scielo.br]

- 36. thieme-connect.com [thieme-connect.com]

- 37. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

Structural Elucidation of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol: A Comprehensive Crystallographic Guide

Executive Summary

The compound (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol (C₁₁H₁₉N₃O) represents a highly functionalized, drug-like scaffold characterized by a rigid aromatic pyrazole core linked to a flexible aliphatic piperidine ring. Understanding its exact three-dimensional conformation—specifically the relative torsion angles and intermolecular hydrogen-bonding networks—is critical for structure-based drug design.

This whitepaper provides an in-depth technical methodology for the Single-Crystal X-Ray Diffraction (SCXRD) analysis of this compound. By detailing the causality behind each experimental choice and establishing self-validating protocols, this guide serves as an authoritative framework for crystallographers and medicinal chemists analyzing complex pyrazole-piperidine derivatives.

Thermodynamic Crystallization Strategy

The first and often most challenging step in SCXRD is growing a single crystal of sufficient size (typically >0.1 mm in at least two dimensions) and internal order.

Step-by-Step Methodology: Vapor Diffusion

-

Solvent Selection: Dissolve 10–15 mg of the synthesized compound in a minimum volume of a polar, hydrogen-bond-accepting solvent (e.g., Ethyl Acetate, 0.5 mL) in a small inner vial.

-

Antisolvent Addition: Place the inner vial inside a larger outer vial containing 3 mL of a non-polar antisolvent (e.g., n-Hexane).

-

Equilibration: Seal the outer vial tightly and store it in a vibration-free environment at a constant temperature (20 °C) for 3–7 days.

-

Harvesting: Submerge the resulting crystals in a perfluorinated polyether oil (e.g., Fomblin Y) to prevent solvent loss and degradation.

Causality & Experimental Logic

Why choose vapor diffusion over slow evaporation? The target molecule possesses competing hydrogen-bond donors (the -OH of the methanol group and the -NH of the piperidine ring) and multiple acceptors (pyrazole nitrogens). Rapid evaporation often leads to kinetic trapping, yielding amorphous powders or microcrystalline twinned clusters. Vapor diffusion ensures a slow, thermodynamically controlled approach to the supersaturation curve, allowing the molecules sufficient time to orient into their lowest-energy crystalline lattice.

Self-Validation Checkpoint

Before proceeding to X-ray exposure, the selected crystal must be examined under a stereomicroscope equipped with cross-polarizers. A self-validating single crystal will extinguish light uniformly every 90° of rotation. If the crystal shows mosaic or multi-colored interference patterns, it is twinned or polycrystalline and must be rejected.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Fig 1: End-to-end SCXRD workflow with built-in self-validation checkpoints.

Step-by-Step Methodology: Data Collection & Reduction

-

Cryo-Mounting: Mount the oil-coated crystal on a MiTeGen loop and immediately transfer it to the goniometer head under a steady stream of nitrogen gas at 120 K.

-

Unit Cell Determination: Collect preliminary frames (e.g., 20 frames at 3 different ω angles) using Mo Kα radiation (λ = 0.71073 Å) to index the unit cell.

-

Full Data Collection: Execute a hemisphere or full-sphere data collection strategy ensuring a redundancy > 4 and completeness > 99% up to 2θ = 50°.

-

Integration & Scaling: Process the raw frames using software (e.g., APEX or CrysAlisPro) to integrate intensities and apply multi-scan absorption corrections.

Causality & Experimental Logic

Data collection is strictly performed at cryogenic temperatures (120 K). The causality here is twofold: first, it minimizes the thermal vibrations (Debye-Waller factors) of the atoms, which sharpens the diffraction spots and extends the high-angle resolution. Second, freezing the lattice is mandatory for accurately locating the electron density of the critical hydrogen atoms on the -OH and -NH groups, which are otherwise smeared out by thermal motion at room temperature.

Self-Validation Checkpoint

The data reduction process is self-validating via the internal agreement factor ( Rint ). An Rint<0.05 confirms that the chosen Laue symmetry is correct and that the crystal did not suffer from radiation damage or physical movement during the experiment.

Structural Refinement & Quantitative Data

Structure solution is achieved using dual-space or direct methods, followed by full-matrix least-squares refinement on F2 using the industry-standard SHELXL program ().

Refinement Causality

All non-hydrogen atoms are refined anisotropically. To ensure the highest scientific integrity regarding the supramolecular network, the hydrogen atoms attached to heteroatoms (O, N) must be located from the difference Fourier map and refined freely with isotropic displacement parameters ( Uiso=1.2Ueq or 1.5Ueq of the parent atom). Riding models should only be applied to the carbon-bound hydrogens.

Self-Validation Checkpoint

The final structural model must be submitted to the IUCr CheckCIF routine. A self-validating structure will return zero Level A or Level B alerts , proving that the atomic assignments, bond lengths, and thermal ellipsoids are chemically sensible.

Quantitative Crystallographic Parameters

The following table outlines the expected crystallographic parameters for this compound, modeled upon homologous pyrazole-5-methanol derivatives which frequently crystallize in the monoclinic system[1].

| Crystallographic Parameter | Value / Model Specification |

| Chemical Formula | C₁₁H₁₉N₃O |

| Formula Weight | 209.29 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Temperature | 120(2) K |

| Radiation Type | Mo Kα (λ = 0.71073 Å) |

| Unit Cell Dimensions | a = 8.45 Å, b = 12.30 Å, c = 11.20 Å |

| Cell Angle | β = 95.4° |

| Volume | 1159.6 ų |

| Z (Molecules/Unit Cell) | 4 |

| Density (Calculated) | 1.198 g/cm³ |

| Absorption Coefficient (μ) | 0.08 mm⁻¹ |

| Final R Indexes [I > 2σ(I)] | R₁ = 0.035, wR₂ = 0.092 |

| Goodness-of-Fit on F² | 1.045 |

Note: Data represents an idealized high-resolution refinement model based on structural precedents of functionalized pyrazoles to illustrate target data quality.

Conformational & Supramolecular Analysis

Intramolecular Conformation

The 3D architecture of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol is defined by two major features:

-

Piperidine Chair: The piperidine ring adopts a classic chair conformation to minimize 1,3-diaxial steric strain. The bulky pyrazole substituent at the C2 position of the piperidine ring preferentially occupies the equatorial position.

-

Ring Coplanarity: The 1H-pyrazole core is strictly planar due to aromatic conjugation. The N-ethyl group is forced out of the pyrazole plane to mitigate steric clashes with the adjacent piperidine ring.

Intermolecular Hydrogen Bonding Logic

As demonstrated in related pyrazole-5-methanol structures, these molecules frequently form extended 1D chains or complex 2D sheets through robust O–H···N hydrogen bonds[2].

Fig 2: Supramolecular logic of the intermolecular hydrogen bonding network.

Causality of Packing: The primary thermodynamic driver of the crystal lattice is the strong interaction between the methanol -OH (strong donor) and the piperidine -NH (strong acceptor). A secondary network is formed between the piperidine -NH (donor) and the unalkylated nitrogen of the pyrazole ring (acceptor). The N-ethyl group acts as a hydrophobic spacer, filling lattice voids and stabilizing the structure via van der Waals interactions.

To self-validate this network, the crystallographer must ensure that the measured donor-acceptor distances fall strictly between 2.7 Å and 3.1 Å, with bond angles > 130°, confirming these are true electrostatic interactions rather than forced packing artifacts.

References

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. URL:[Link]

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

-

Gorelik, et al. (2026). Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega. URL:[Link]

-

eCrystals Repository (2008). (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol. University of Southampton. URL:[Link]

Sources

Strategic In Vitro Toxicity Profiling of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

Executive Summary & Toxicological Rationale

The compound (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol represents a highly functionalized small-molecule scaffold with distinct pharmacophoric features. For drug development professionals and toxicologists, evaluating this molecule requires moving beyond generic cytotoxicity screens. A rational in vitro safety assessment must deconstruct the molecule into its structural moieties to predict and empirically test specific toxicological liabilities.

As a Senior Application Scientist, I approach this molecule by analyzing its three primary structural alerts:

-

The Piperidine Ring (Basic Amine): With a predicted pKa between 9.0 and 10.0, this secondary amine will be protonated at physiological pH. This imparts a Cationic Amphiphilic Drug (CAD) profile, which is the primary driver for lysosomal trapping and Drug-Induced Phospholipidosis (DIPL) [1]. Furthermore, basic lipophilic amines are notorious pharmacophores for binding to the central cavity of the hERG potassium channel , posing a severe cardiotoxicity risk[2].

-

The Pyrazole Ring (N-Heterocycle): Unhindered nitrogen lone pairs in aromatic heterocycles frequently coordinate with the heme iron of Cytochrome P450 (CYP) enzymes. This necessitates rigorous screening for both reversible and Time-Dependent Inhibition (TDI) of CYPs to assess Drug-Drug Interaction (DDI) risks[3].

-

The Primary Alcohol (-CH2OH): While generally benign, primary alcohols are susceptible to Phase I oxidation (forming reactive aldehydes) or Phase II glucuronidation, which can influence metabolic clearance rates.

Caption: Structural alerts and associated toxicological liabilities for the target compound.

Core In Vitro Assays & Mechanistic Causality

Cardiotoxicity: hERG Channel Inhibition

The Human Ether-à-go-go-Related Gene (hERG) encodes the Kv11.1 potassium channel, responsible for the rapid delayed rectifier current ( IKr ) in cardiac action potentials. The piperidine moiety in our target compound can enter the inner vestibule of the hERG channel and interact with aromatic residues (Tyr652, Phe656) via cation- π interactions. Blockade of this channel leads to QT interval prolongation and potentially fatal Torsades de Pointes (TdP). Testing is mandated by the [2].

Caption: Step-by-step automated patch-clamp workflow for hERG inhibition assessment.

Drug-Induced Phospholipidosis (DIPL)

Because the compound is a CAD, it will diffuse freely across cell membranes in its unprotonated state but become protonated and trapped within the acidic environment of lysosomes (pH ~4.5). Once trapped, it binds to intra-lysosomal phospholipids, creating complexes that resist degradation by phospholipases, leading to the accumulation of lamellar bodies[4]. We utilize a fluorescent phospholipid analog assay (e.g., LipidTOX) to quantify this accumulation via High-Content Screening (HCS)[4].

CYP450 Interactions & DDI Risk

The pyrazole ring presents a high risk for coordinating with the heme iron of CYP3A4 and CYP2D6. Furthermore, if the compound undergoes metabolic activation, it may act as a Time-Dependent Inhibitor (TDI), irreversibly inactivating the enzyme. The requires evaluating both reversible inhibition and TDI to establish clinical safety margins[3].

Caption: Experimental workflow for direct and time-dependent CYP450 inhibition.

Genotoxicity: In Vitro Micronucleus Test (MNvit)

To ensure the pyrazole/piperidine scaffold does not induce chromosomal damage (clastogenicity) or disrupt the mitotic apparatus (aneugenicity), we employ the MNvit assay. This is conducted in accordance with [5].

Step-by-Step Experimental Methodologies

To ensure trustworthiness and reproducibility, every protocol below is designed as a self-validating system containing strict internal controls and acceptance criteria.

Protocol A: Automated Patch-Clamp hERG Assay

Causality: Automated patch-clamp provides direct electrophysiological measurement of IKr tail currents, offering superior physiological relevance compared to radioligand binding assays.

-

Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest and suspend in extracellular recording solution.

-

System Calibration: Establish whole-cell configuration using a planar patch-clamp system. Acceptance Criterion: Seal resistance must be > 1 GΩ; baseline current run-down must be < 10% over 5 minutes.

-

Compound Application: Apply (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol in a 6-point concentration curve (0.1 µM to 30 µM).

-

Validation Controls: Apply 0.1% DMSO (Vehicle Negative Control) and 0.5 µM E-4031 (Positive Control). Acceptance Criterion: E-4031 must produce >80% block.

-

Data Acquisition: Measure the peak tail current amplitude following a depolarizing pulse to +20 mV and repolarization to -50 mV. Calculate the IC50 using a 4-parameter logistic fit.

Protocol B: High-Content Screening for Phospholipidosis

Causality: Co-incubating cells with a fluorescent phospholipid analog allows for the direct visualization of lysosomal lipid accumulation, bypassing the need for low-throughput electron microscopy[4].

-

Cell Seeding: Seed HepG2 cells in a 96-well optical bottom plate at 1×104 cells/well.

-

Treatment: Co-incubate cells with the target compound (1 µM to 50 µM) and HCS LipidTOX™ Red phospholipidosis detection reagent for 48 hours.

-

Validation Controls: Amiodarone (10 µM, Positive Control) and Acetaminophen (100 µM, Negative Control).

-

Counter-staining: Fix cells with 4% paraformaldehyde and stain nuclei with Hoechst 33342.

-

Imaging & Analysis: Image via automated confocal microscopy. Quantify the total integrated fluorescence intensity of the LipidTOX dye per cell. Acceptance Criterion: Z'-factor between vehicle and Amiodarone must be > 0.5.

Protocol C: CYP450 Time-Dependent Inhibition (TDI) Assay

Causality: Pre-incubating the compound with NADPH allows CYP enzymes to metabolize the drug. If a reactive intermediate forms (e.g., via the pyrazole ring) and covalently binds the enzyme, the IC50 will shift significantly lower compared to direct co-incubation[3].

-

Pre-Incubation: Incubate Human Liver Microsomes (HLM, 0.1 mg/mL) with the test compound (0.1–50 µM) in the presence of 1 mM NADPH for 30 minutes at 37°C. (For direct inhibition, omit the 30-minute pre-incubation).

-

Substrate Addition: Dilute the mixture 10-fold into a secondary incubation containing specific CYP probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6) and fresh NADPH.

-

Reaction Termination: Quench the reaction after 10 minutes with ice-cold acetonitrile containing internal standards.

-

Quantification: Centrifuge and analyze the supernatant via LC-MS/MS to quantify metabolite formation.

-

Validation Controls: Troleandomycin (TDI Positive Control for CYP3A4). Acceptance Criterion: Troleandomycin must show an IC50 shift of > 1.5-fold.

Protocol D: In Vitro Mammalian Cell Micronucleus Test (MNvit)

Causality: Cytochalasin B inhibits actin polymerization, preventing cytokinesis but allowing nuclear division. This creates binucleated cells, ensuring that only cells that have undergone mitosis during compound exposure are scored for micronuclei[5].

-

Treatment: Expose TK6 human lymphoblastoid cells to the target compound for 4 hours (with and without S9 metabolic activation) and 24 hours (without S9).

-

Cytokinesis Block: Add Cytochalasin B (6 µg/mL) to arrest cells in the binucleate stage.

-

Harvest & Stain: Lyse the cell membranes slightly, fix the nuclei, and stain with Acridine Orange or DAPI.

-

Scoring: Analyze via flow cytometry or automated microscopy. Score at least 2,000 binucleated cells per concentration for the presence of micronuclei[5].

-

Validation Controls: Mitomycin C (Clastogen control) and Colchicine (Aneugen control).

Quantitative Data Interpretation Matrix

To facilitate rapid go/no-go decisions in the drug development pipeline, the quantitative outputs from the aforementioned assays must be benchmarked against established toxicological thresholds.

| Assay Category | Target Parameter | Threshold for Concern (Flag) | Recommended Action if Flagged |

| Cardiotoxicity | hERG IC50 | IC50<10μM (or Safety Margin <30xCmax ) | Perform structural optimization to reduce basicity/lipophilicity of the piperidine ring. |

| Phospholipidosis | LipidTOX Fold-Increase | >2.0 -fold increase over vehicle control | Assess reversibility; reduce basic pKa or introduce steric hindrance near the amine. |

| CYP450 DDI | Reversible IC50 | IC50<1μM | Conduct static mechanistic DDI modeling. |

| CYP450 TDI | IC50 Shift Ratio | Shift >1.5x (Pre-incubated vs. Direct) | Identify reactive intermediate via GSH trapping; modify the pyrazole core. |

| Genotoxicity | % Micronucleated Cells | Statistically significant dose-dependent increase | Terminate scaffold or conduct in vivo comet assay to confirm irrelevance. |

References

-

ICH S7B: Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals. European Medicines Agency (EMA). Available at:[Link]

-

In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration (FDA) Guidance for Industry. Available at:[Link]

-

OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test. Organisation for Economic Co-operation and Development (OECD). Available at:[Link]

-

Nioi, P., Perry, B. K., Wang, E. J., & Gu, Y. Z. (2007). In Vitro Detection of Drug-Induced Phospholipidosis Using Gene Expression and Fluorescent Phospholipid–Based Methodologies. Toxicological Sciences, 99(1), 162–173. Available at:[Link]

Sources

- 1. In vitro assays and biomarkers for drug-induced phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ICH S7B Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. fda.gov [fda.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Preliminary binding affinity studies of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

An In-Depth Technical Guide to the Preliminary Binding Affinity Studies of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

In the landscape of modern drug discovery, the identification and characterization of novel small molecules with therapeutic potential is a cornerstone of progress. The pyrazole and piperidine moieties are recognized as "privileged scaffolds" due to their frequent appearance in a wide array of clinically successful drugs targeting diverse pathologies, including cancer and central nervous system disorders.[1][2] This guide presents a comprehensive framework for conducting preliminary binding affinity studies on the novel compound, (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol. As a Senior Application Scientist, the following sections will not only detail the requisite experimental protocols but also provide the underlying scientific rationale for methodological choices, ensuring a robust and reproducible approach to characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of lead generation and optimization.[3]

Introduction: The Scientific Rationale for Investigating (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

The selection of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol for binding affinity studies is predicated on the well-established biological significance of its constituent chemical motifs. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a core component of numerous pharmaceuticals and agrochemicals, exhibiting a broad spectrum of activities including anti-inflammatory, antimicrobial, and antitumor effects.[2][4][5] Similarly, the piperidine ring is a ubiquitous structural feature in medicinal chemistry, valued for its ability to confer favorable physicochemical properties such as modulated lipophilicity, metabolic stability, and the capacity to form key interactions within protein binding pockets.[1]

The combination of these two scaffolds in (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol presents a compelling case for its investigation as a potential therapeutic agent. The process of "scaffold hopping," where known active cores are modified or combined, is a proven strategy in drug discovery for generating novel intellectual property with potentially improved efficacy and pharmacokinetic profiles.[6]

Given the novelty of this specific molecule, initial efforts must be directed toward identifying its biological targets and quantifying the affinity with which it binds. Affinity-based screening technologies are indispensable at this early stage, as they provide a direct measure of the physical interaction between a small molecule and its macromolecular target.[3][7] This guide will focus on two orthogonal, industry-standard techniques for affinity determination: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[8] These methods provide complementary data on binding kinetics and thermodynamics, respectively, offering a comprehensive initial assessment of the compound's potential.

Hypothetical Target Selection: Kinase X

For the purpose of this guide, we will hypothesize that in silico screening and similarity searches of compounds with related pyrazole-piperidine scaffolds suggest a potential interaction with "Kinase X," a protein implicated in a specific cancer signaling pathway. The following experimental protocols are therefore designed to characterize the binding of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol to this hypothetical target.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis

SPR is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions.[8] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (the small molecule) to a ligand (the immobilized protein), providing data on association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).[8][9]

Caption: Workflow for SPR-based binding affinity analysis.

-

Protein Immobilization:

-

Recombinantly express and purify Kinase X to >95% purity.

-

Activate a CM5 sensor chip surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize Kinase X to the chip surface via amine coupling to a target density of approximately 10,000 Response Units (RU).

-

Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.

-

-

Analyte Preparation:

-

Prepare a 10 mM stock solution of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol in 100% DMSO.

-

Create a serial dilution series of the compound in running buffer (e.g., HBS-EP+), typically ranging from 100 µM to 1 nM, with a constant final DMSO concentration (e.g., 1%).

-

-

Binding Analysis:

-

Equilibrate the system with running buffer until a stable baseline is achieved.

-

Inject the prepared compound concentrations over the Kinase X and a reference flow cell (for background subtraction) for a defined association time (e.g., 180 seconds).

-

Allow the dissociation to occur by flowing running buffer over the chip for a defined dissociation time (e.g., 300 seconds).

-

Between each concentration, inject a regeneration solution (e.g., a low pH glycine buffer) to remove any bound compound and return to the baseline.

-

-

Data Analysis:

-

Reference-subtract the sensorgrams to correct for bulk refractive index changes.

-

Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[8] By titrating the small molecule into a solution containing the protein, a complete thermodynamic profile of the interaction can be obtained, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[9]

Caption: Workflow for ITC-based thermodynamic analysis.

-

Sample Preparation:

-

Dialyze the purified Kinase X and dissolve the (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol in the exact same buffer batch to minimize heat of dilution effects.

-

Prepare a solution of Kinase X at a concentration of approximately 10-20 µM to be placed in the sample cell.

-

Prepare a solution of the compound at a concentration 10-15 times that of the protein (e.g., 150-200 µM) to be loaded into the injection syringe.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell and the compound solution into the injection syringe.

-

Allow the system to thermally equilibrate at the desired temperature (e.g., 25°C).

-

Perform a series of small, sequential injections (e.g., 20 injections of 2 µL each) of the compound into the protein solution, with sufficient time between injections for the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the area of each injection peak to determine the heat change associated with that injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to extract the thermodynamic parameters (KD, ΔH, and n). The change in entropy (ΔS) can then be calculated.

-

Data Presentation and Interpretation

Quantitative data from binding affinity studies should be summarized in a clear and concise format to allow for easy comparison and interpretation.

Table 1: Hypothetical Binding Affinity Data for (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol against Kinase X

| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |

| KD (nM) | 299 ± 25 | 350 ± 40 |

| ka (10⁵ M⁻¹s⁻¹) | 1.5 ± 0.2 | N/A |

| kd (10⁻² s⁻¹) | 4.5 ± 0.5 | N/A |

| Stoichiometry (n) | N/A | 1.1 ± 0.1 |

| ΔH (kcal/mol) | N/A | -8.5 ± 0.7 |

| -TΔS (kcal/mol) | N/A | -2.1 ± 0.3 |

Interpretation of Hypothetical Data:

-

The KD values obtained from both SPR and ITC are in good agreement, suggesting a moderate binding affinity in the low nanomolar range.[8]

-

The SPR data provides kinetic insights, indicating a relatively fast association rate and a moderately slow dissociation rate.

-

The ITC data reveals a stoichiometry of approximately 1:1, indicating that one molecule of the compound binds to one molecule of Kinase X.[9]

-

The negative enthalpy change (ΔH) suggests that the binding is enthalpically driven, likely due to the formation of favorable hydrogen bonds and van der Waals interactions. The smaller, favorable entropic contribution (-TΔS) may be due to the release of ordered water molecules from the binding site.

Conclusion and Future Directions

This guide has outlined a robust, multi-faceted approach for the preliminary binding affinity characterization of the novel compound (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol. By employing orthogonal techniques such as SPR and ITC, researchers can gain a comprehensive understanding of a compound's binding kinetics and thermodynamics, which is crucial for making informed decisions in the drug discovery pipeline.[3][8]

The hypothetical data presented herein illustrates a compound with promising, low-nanomolar affinity for its target. Future studies should focus on:

-

Selectivity Profiling: Assessing the binding affinity against a panel of related kinases to determine the compound's selectivity.

-

Structural Biology: Obtaining a co-crystal structure of the compound bound to Kinase X to elucidate the precise binding mode.[9]

-

Cell-Based Assays: Evaluating the compound's ability to inhibit Kinase X activity in a cellular context and its downstream effects on signaling pathways.

By following the principles and protocols detailed in this guide, drug development professionals can effectively and efficiently characterize novel chemical entities, accelerating the journey from initial hit to viable clinical candidate.

References

- Lou, Z. (2025, August 18).

- Ciulli, A. (2025, August 6). Unbiased binding assays for discovering small-molecule probes and drugs.

- Gesner, J. (n.d.). Improving success rates for lead generation using affinity binding technologies. PMC.

- Scull, N. J. (2025, September 13). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.

- (n.d.). Collection of biologically active compounds similar to scaffold 1....

- Zhu, L. (n.d.). Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. PMC.

- PubChem. (n.d.). (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol.

- Rádl, S. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists.

- Afzali, A. (2026, January 15). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

- Zhang, Y. (n.d.). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. PMC.

- Nandurkar, D. (2022, November 16). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.

- (n.d.). Classification of Scaffold-Hopping Approaches. DTIC.

- Rádl, S. (2021, June 19). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- Jiang, H. (2024, December 1). Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. PubMed.

- (n.d.). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4- OXADIAZOLES. Indian Journal of Heterocyclic Chemistry.

- Li, Z. (2019, February 3).

- Kumar, A. (2026, January 16). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PMC.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Improving success rates for lead generation using affinity binding technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. connectjournals.com [connectjournals.com]

- 5. mdpi.com [mdpi.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Predictive Toxicology, Handling, and ADME-Tox Profiling for (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

Executive Summary

In modern drug development, the rapid integration of novel building blocks into discovery pipelines necessitates rigorous, predictive safety and handling frameworks. (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol is a highly functionalized Active Pharmaceutical Ingredient (API) intermediate. Featuring a lipophilic pyrazole core, a basic piperidine pharmacophore, and a hydrogen-bonding hydroxymethyl moiety, this compound presents unique physicochemical properties.

Because empirical toxicological data for novel intermediates is often sparse during early-stage development, this whitepaper utilizes the FAIR (Findable, Accessible, Interoperable, Reusable) principles of predictive toxicology 1 to establish a comprehensive Material Safety Data Sheet (MSDS) equivalent. This guide provides drug development professionals with self-validating protocols for safe handling, emergency response, and in vitro ADME-Tox characterization.

Structural Causality & Quantitative Data

The safety profile of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol is dictated by its distinct structural domains. The secondary amine within the piperidine ring is highly basic, which typically results in localized tissue irritation upon contact 2. Conversely, the pyrazole-methanol system is generally stable but requires monitoring for oxidative degradation 3.

Table 1: Predicted Physicochemical and Toxicological Properties

| Property | Value (Predicted) | Scientific Causality / Implication |

| Molecular Weight | 209.29 g/mol | Optimal for oral bioavailability; easily crosses cellular membranes. |

| LogP (Octanol/Water) | 1.8 - 2.2 | Moderate lipophilicity ensures solubility in both aqueous assays and lipid bilayers. |

| pKa (Piperidine) | ~9.5 | Highly basic at physiological pH; dictates the need for acidic salt formulations and drives skin/eye irritation risks. |

| LD50 (Oral, Rat) | >500 mg/kg | Based on piperidine analogs; indicates moderate acute systemic toxicity but high localized mucosal hazard. |

Predictive Hazard Identification (In Silico to In Vitro)

To accurately classify the hazards of this compound without exhaustive in vivo testing, we employ a sequential predictive toxicology workflow. By mapping the structural alerts of the piperidine moiety, we can confidently assign Globally Harmonized System (GHS) classifications: Skin Irritation (Category 2) , Eye Irritation (Category 2A) , and Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory) 4.

Workflow for predictive toxicology and hazard classification of novel API intermediates.

Handling, Storage, and Emergency Response

The basicity of the piperidine ring requires strict engineering controls to prevent aerosolization and subsequent mucosal exposure.

Self-Validating Storage Protocol

-

Atmospheric Control: Store the compound in a sealed, amber glass vial under an inert argon atmosphere at 2–8°C. Causality: The hydroxymethyl group is susceptible to slow oxidation into an aldehyde under ambient oxygen and light.

-

Validation Step: Implement continuous humidity and temperature logging. Include a colorimetric moisture indicator card within the secondary containment. Causality: If the indicator changes from blue to pink, the seal is compromised, invalidating the chemical integrity of the batch and requiring re-purification via HPLC before use.

Emergency Response Methodology

Table 2: First Aid and Emergency Interventions

| Exposure Route | Symptoms (Predicted) | Step-by-Step Intervention | Scientific Rationale |

| Inhalation | Respiratory tract irritation, coughing. | 1. Move to fresh air.2. Administer O2 if breathing is labored.3. Seek medical attention. | Piperidine derivatives aerosolize easily and cause severe mucous membrane inflammation 2. |

| Skin Contact | Redness, localized chemical burns. | 1. Remove contaminated PPE.2. Flush skin with copious water for 15 mins.3. Wash with mild soap. | The unprotonated basic nitrogen acts as a localized corrosive agent on lipid-rich dermal layers. |

| Eye Contact | Severe watering, potential corneal damage. | 1. Remove contacts.2. Rinse cautiously with water for 15 mins.3. Consult an ophthalmologist. | Alkaline exposure rapidly saponifies cell membranes in the eye; immediate dilution is critical 3. |

| Ingestion | Gastrointestinal distress, nausea. | 1. Rinse mouth thoroughly.2. Do NOT induce vomiting.3. Call Poison Control. | Emesis forces the basic compound back up the esophagus, causing secondary tissue damage. |

In Vitro ADME-Tox Characterization Protocols

Before advancing (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol into in vivo models, its metabolic stability and cytotoxicity must be profiled to prevent late-stage attrition 5.

Self-Validating Metabolic Stability Assay

-

Preparation of Stock Solutions: Dissolve the compound in anhydrous DMSO to yield a 10 mM stock.

-

Causality: DMSO ensures complete dissolution of the lipophilic pyrazole core while maintaining cell viability at final assay concentrations (maximum 0.1% DMSO v/v).

-

-

Hepatocyte Incubation: Incubate the compound (1 µM final concentration) with cryopreserved human hepatocytes (1×10⁶ cells/mL) in Williams' E medium at 37°C under 5% CO2.

-

Causality: Hepatocytes contain the full physiological complement of Phase I (CYP450) and Phase II (UGT/SULT) metabolic enzymes, providing a highly predictive metabolic profile.

-

-

Reaction Quenching: Terminate the reactions at precise intervals (0, 15, 30, 60, and 120 minutes) by adding 3 volumes of ice-cold acetonitrile containing an analytical internal standard (e.g., labetalol).

-

Causality: Acetonitrile instantly precipitates cellular proteins and halts enzymatic turnover, preventing degradation artifacts during sample queuing.

-

-

LC-MS/MS Quantification: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint ).

-

Causality: High-resolution mass spectrometry is required to differentiate the parent compound from its likely metabolites (e.g., piperidine N-oxidation or pyrazole N-deethylation).

-

-

Protocol Validation (The Self-Validating Step): Run Verapamil (high-clearance) and Warfarin (low-clearance) in parallel as control arms.

-

Causality: If Verapamil is not rapidly depleted ( T1/2 < 30 mins), the hepatocyte batch lacks sufficient CYP450 activity, immediately invalidating the assay results and preventing false-positive stability claims.

-

Step-by-step in vitro ADME-Tox characterization protocol for metabolic stability.

References

-

Making in silico predictive models for toxicology FAIR. ResearchGate. Available at:[Link]

-

In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. Available at: [Link]

Sources

Elucidating the Mechanism of Action for Novel Heterocyclic Compounds: A Case Study of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive framework for determining the mechanism of action (MoA) of novel chemical entities, using the hypothetical compound (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol as a practical example. For researchers presented with a novel compound that demonstrates a desirable phenotypic effect (e.g., anti-proliferative, anti-inflammatory), the critical next step is to identify its molecular target and elucidate its MoA. This process is fundamental to drug development, enabling lead optimization, biomarker identification, and prediction of potential toxicities.

The structure of our case compound, featuring a pyrazole ring linked to a piperidine moiety, suggests a potential interaction with a wide range of biological targets, as these scaffolds are prevalent in many known bioactive molecules. This guide will walk through a logical, multi-step process from initial target hypothesis generation to detailed mechanistic studies.

Part 1: Initial Assessment and Target Hypothesis Generation

Before embarking on extensive experimental work, a thorough in-silico and literature analysis is crucial. This initial phase aims to generate a tractable number of high-probability target hypotheses.

Structural and Physicochemical Profiling

The first step is to analyze the compound's structure to predict its physicochemical properties. These properties, such as molecular weight, logP, hydrogen bond donors/acceptors, and polar surface area, govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile and can provide early clues about its potential to be an orally bioavailable drug. Tools like the SwissADME web server can provide these predictions.

In-Silico Target Prediction and Scaffolding Analysis

Computational methods can predict potential biological targets by comparing the compound's structure to databases of known ligands.

-

Similarity Searching: Utilize platforms like ChEMBL or PubChem to find compounds with similar structures that have known biological targets. The pyrazole and piperidine scaffolds are common in kinase inhibitors, GPCR ligands, and enzyme inhibitors.

-

Pharmacophore Modeling: If a series of active compounds is available, a 3D pharmacophore model can be built to define the essential features for biological activity. This model can then be used to screen virtual compound libraries.

-

Reverse Docking: Dock the compound's 3D structure against a panel of known protein targets to predict potential binding partners based on binding energy calculations.

For our example compound, a similarity search might reveal analogs that bind to targets such as cyclooxygenase (COX) enzymes, various kinases, or specific G-protein coupled receptors (GPCRs).

Part 2: Experimental Target Identification Strategies

With a set of initial hypotheses, the next phase involves experimental validation to identify the direct molecular target(s).

Broad Phenotypic Screening

If the initial discovery was based on a specific phenotypic outcome (e.g., cancer cell death), expanding the screening to a broader panel of cell lines can reveal patterns of sensitivity and resistance. This data can be correlated with genomic or proteomic data from the cell lines (e.g., using the Cancer Cell Line Encyclopedia - CCLE) to identify potential biomarkers or targets whose expression correlates with compound sensitivity.

Affinity-Based Target Identification

These methods aim to physically isolate the target protein based on its binding to the compound.

-

Affinity Chromatography: This classic technique involves immobilizing the compound on a solid support (e.g., sepharose beads). A cell lysate is then passed over this matrix, and proteins that bind to the compound are retained and can be identified by mass spectrometry.

-

Workflow for Affinity Chromatography:

Caption: Workflow for affinity-based target identification.

-

-

Chemical Proteomics: More advanced techniques like drug affinity responsive target stability (DARTS) or thermal proteome profiling (TPP) assess changes in protein stability upon compound binding in a cellular context. In TPP, cells are treated with the compound, heated to different temperatures, and the remaining soluble proteins are quantified by mass spectrometry. Target proteins will typically show increased thermal stability upon ligand binding.

Part 3: Target Validation and Mechanistic Deep Dive

Once a high-confidence candidate target is identified, the focus shifts to validating this interaction and understanding its functional consequences.

Direct Binding Assays

Confirming a direct, physical interaction between the compound and the putative target is a critical validation step.

-

Surface Plasmon Resonance (SPR): This label-free technique measures the binding kinetics (association and dissociation rates) and affinity (KD) of the interaction in real-time. The purified target protein is immobilized on a sensor chip, and the compound is flowed over the surface.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, stoichiometry, enthalpy, and entropy).

Table 1: Hypothetical Binding Assay Data for (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

| Assay Type | Target Protein | Binding Affinity (KD) | Kinetic Parameters (kon, koff) |

| SPR | Kinase X | 50 nM | kon: 1.5 x 10^5 M⁻¹s⁻¹koff: 7.5 x 10⁻³ s⁻¹ |

| ITC | Kinase X | 65 nM | N/A |

Functional Assays: From Biochemical to Cellular

With the target validated, the next step is to determine how the compound modulates its function.

-

Biochemical Assays: If the target is an enzyme (e.g., a kinase), a biochemical assay is developed to measure the compound's effect on its activity. This typically involves incubating the purified enzyme with its substrate and a cofactor (e.g., ATP for kinases) in the presence of varying concentrations of the compound. The output is usually an IC50 value, the concentration of the compound that inhibits the enzyme's activity by 50%.

-

Protocol: Kinase Activity Assay (e.g., ADP-Glo™)

-

Reagent Preparation: Prepare assay buffer, kinase, substrate peptide, and ATP at 2x final concentration. Prepare a serial dilution of the compound.

-

Kinase Reaction: In a 384-well plate, add 5 µL of the compound dilution or vehicle control. Add 10 µL of the 2x kinase/substrate mix. Add 10 µL of 2x ATP to initiate the reaction. Incubate at room temperature for 1 hour.

-

Signal Generation: Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Luminescence Detection: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes. Read luminescence on a plate reader.

-

Data Analysis: Plot the luminescence signal against the compound concentration and fit to a four-parameter dose-response curve to determine the IC50.

-

-

-

Cell-Based Assays: It is essential to confirm that the compound engages and modulates the target within a cellular environment.

-

Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to its target in intact cells.

-

Downstream Signaling Analysis: If the target is part of a known signaling pathway, the effect of the compound on downstream events should be measured. For a kinase inhibitor, this would involve using Western blotting or ELISA to measure the phosphorylation status of the kinase's direct substrates.

-

Signaling Pathway Diagram:

Caption: Inhibition of a kinase signaling pathway.

-

Table 2: Hypothetical Functional Assay Data

| Assay Type | Measurement | Result |

| Biochemical Kinase Assay | IC50 against Kinase X | 120 nM |

| Cell-Based Phospho-Substrate Assay | EC50 for inhibition of substrate phosphorylation | 500 nM |

| Cell Proliferation Assay (MTT) | GI50 in Kinase X-dependent cell line | 750 nM |

Part 4: Selectivity and Off-Target Profiling

A critical aspect of drug development is understanding a compound's selectivity. A "clean" compound that only interacts with its intended target is rare. Profiling for off-target activities is essential to predict potential side effects.

-

Kinase Panel Screening: If the primary target is a kinase, it is standard practice to screen the compound against a large panel of other kinases (e.g., the DiscoverX KINOMEscan™ panel). This provides a selectivity profile and identifies potential off-target kinases that could lead to toxicity.

-

Safety Pharmacology Panels: Broader panels, such as the Eurofins BioPrint® panel, screen the compound against a wide range of non-kinase targets, including GPCRs, ion channels, and transporters, which are commonly associated with adverse drug reactions.

Conclusion

Elucidating the mechanism of action for a novel compound like (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol is a systematic, multi-disciplinary endeavor. It begins with in-silico predictions and progresses through experimental target identification, rigorous biophysical and functional validation, and comprehensive selectivity profiling. By following a logical workflow and employing a suite of modern biochemical and cell-based assays, researchers can build a robust data package that clearly defines the compound's MoA. This detailed understanding is the bedrock upon which successful preclinical and clinical development programs are built.

References

- Note: As "(1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol" is a hypothetical compound for the purpose of this guide, the references below are to the techniques and databases mentioned, providing authoritative grounding for the described methodologies.

-

SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. URL: [Link]

-

ChEMBL Database: Mendez, D., Gaulton, A., Bento, A. P., et al. (2019). ChEMBL: towards direct deposition of bioassay data. Nucleic Acids Research. URL: [Link]

-

PubChem Database: Kim, S., Chen, J., Cheng, T., et al. (2021). PubChem 2021 update: new data content and improved web interfaces. Nucleic Acids Research. URL: [Link]

-

Cancer Cell Line Encyclopedia (CCLE): Ghandi, M., Huang, F. W., Jané-Valbuena, J., et al. (2019). Next-generation characterization of the Cancer Cell Line Encyclopedia. Nature. URL: [Link]

-

Thermal Proteome Profiling (TPP): Savitski, M. M., Reinhard, F. B., Franken, H., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science. URL: [Link]

-

Surface Plasmon Resonance (SPR): Schasfoort, R. B. (2017). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. URL: [Link]

-

Isothermal Titration Calorimetry (ITC): Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods. URL: [Link]

-

Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. URL: [Link]

-

KINOMEscan™ Technology: Eurofins DiscoverX. KINOMEscan - How it Works. URL: [Link]

Exact molecular weight and formula of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the novel N-heterocyclic compound, (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol. N-heterocyclic compounds, such as those containing pyrazole and piperidine rings, are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] This document details the precise molecular characteristics, a robust synthetic pathway, methods for structural verification, and potential applications in the field of drug discovery.

Compound Identification and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the cornerstone of any research and development endeavor. The structural and physicochemical characteristics of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol are summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₁₉N₃O |

| IUPAC Name | (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol |

| Exact Molecular Weight (Monoisotopic Mass) | 209.1528 g/mol |

| Molecular Weight | 209.27 g/mol |

These values have been calculated based on the elemental composition and isotopic abundances. The presence of both a hydrogen bond donor (the hydroxyl group and the N-H of the piperidine) and multiple hydrogen bond acceptors (the nitrogen atoms and the hydroxyl oxygen) suggests that this molecule will have interesting solubility and membrane permeability properties.

Synthetic Protocol and Mechanistic Rationale

The synthesis of substituted pyrazoles is a well-established area of organic chemistry, often relying on the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] The following multi-step synthesis is a proposed and reliable route to obtain (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol.

Workflow for the Synthesis of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

Caption: A four-step synthetic workflow for the target molecule.

Experimental Protocol:

-

Step 1: Formation of the β-ketoester. N-Boc-piperidine-2-carboxylic acid is activated with carbonyldiimidazole (CDI) in an anhydrous solvent like tetrahydrofuran (THF). This activated species is then reacted with the magnesium salt of Meldrum's acid, formed in situ with magnesium chloride and a base such as pyridine. The resulting intermediate is then heated to afford the β-ketoester. This method is chosen for its high efficiency and mild reaction conditions.

-

Step 2: Pyrazole Ring Formation. The β-ketoester intermediate is then subjected to a cyclocondensation reaction with ethylhydrazine. This reaction is typically carried out in a protic solvent like ethanol with a catalytic amount of acid (e.g., acetic acid) and heated to reflux.[4] This step selectively forms the desired pyrazole regioisomer.

-

Step 3: Reduction to the Alcohol. The ester functionality on the pyrazole ring is reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous etheral solvent such as THF at low temperatures (e.g., 0 °C to room temperature). The choice of LAH ensures a complete and clean reduction.

-

Step 4: Boc Deprotection. The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen. This is readily achieved by treating the N-Boc protected intermediate with a strong acid, such as trifluoroacetic acid (TFA), in an inert solvent like dichloromethane (DCM). The reaction is typically rapid and proceeds at room temperature. The final product is then isolated after a standard aqueous workup and purification by column chromatography.

Structural Elucidation and Purity Assessment

To ensure the identity and purity of the synthesized (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol, a suite of analytical techniques must be employed. This multi-faceted approach provides a self-validating system for quality control.

Analytical Workflow

Sources

Application Note: Optimized Synthesis Routes for (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

Executive Summary & Retrosynthetic Strategy

The pyrazole-piperidine motif is a privileged scaffold frequently embedded in modern pharmacophores, particularly in the development of kinase inhibitors and GPCR modulators. Synthesizing (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol presents unique challenges, specifically regarding the regioselective assembly of the pyrazole core and the chemoselective reduction of the heterocyclic rings.